3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a 4-methylphenylsulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Attachment of the 4-Methylphenylsulfanyl Group: This step can be carried out through a nucleophilic substitution reaction, where the sulfanyl group is introduced using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine core or the phenyl groups.
Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and microwave activation.
Reduction: Sodium borohydride, palladium catalysts.
Substitution: Various nucleophiles and electrophiles, palladium catalysts for coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazo[1,2-a]pyridine derivatives.
Substitution: Functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole .
- 3-[(4-Methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile .
Uniqueness
3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyridine core and the presence of both phenyl and sulfanyl groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H16N2S/c1-15-10-12-17(13-11-15)23-20-19(16-7-3-2-4-8-16)21-18-9-5-6-14-22(18)20/h2-14H,1H3 |
InChI Key |
SZQQNFCTRZXZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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